(Z)-henicos-12-ene-1,1-diamine

Description

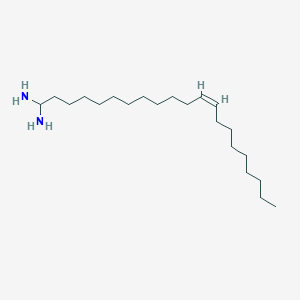

(Z)-henicos-12-ene-1,1-diamine is a vicinal diamine compound characterized by a 21-carbon alkenyl chain with a (Z)-configured double bond at position 12 and two amine groups at the terminal carbon (C1). While direct literature on its synthesis or applications is sparse, its structural analogs—such as nitro-substituted ethene-1,1-diamines and aromatic derivatives—have been studied extensively for their roles in heterocyclic synthesis and biological activity .

Properties

IUPAC Name |

(Z)-henicos-12-ene-1,1-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h9-10,21H,2-8,11-20,22-23H2,1H3/b10-9- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKPAYJEGALSJZ-KTKRTIGZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCC(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCC(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2.1 Surfactants and Emulsifiers

(Z)-henicos-12-ene-1,1-diamine has been utilized as a surfactant due to its ability to reduce surface tension between liquids. This property is particularly valuable in the formulation of emulsions in cosmetics and pharmaceuticals, where stable mixtures of oil and water are required.

2.2 Corrosion Inhibition

Recent studies have shown that long-chain amines like this compound can serve as effective corrosion inhibitors for metals. The mechanism involves the adsorption of the amine on the metal surface, forming a protective layer that prevents oxidation. This application is crucial in industries such as oil and gas, where equipment is exposed to corrosive environments .

Environmental Applications

4.1 Biodegradable Surfactants

Given the increasing demand for environmentally friendly products, this compound's potential as a biodegradable surfactant is noteworthy. Its natural origin and ability to degrade in environmental conditions make it suitable for applications in cleaning products and agricultural formulations.

4.2 Soil Remediation

Research into long-chain amines suggests their use in soil remediation processes, particularly in the extraction of heavy metals from contaminated sites. The chelating properties of such compounds can facilitate the removal of pollutants from soil matrices.

Case Studies and Research Findings

Several studies have explored the applications of long-chain amines similar to this compound:

- Corrosion Inhibition Study : A study published in Corrosion Reviews demonstrated that long-chain amines significantly reduce corrosion rates in steel exposed to saline environments .

- Drug Delivery Research : Research highlighted the effectiveness of amphiphilic compounds in enhancing the delivery of poorly soluble drugs via micelle formation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare (Z)-henicos-12-ene-1,1-diamine with three key analogs: (Z)-N-butyl-2-nitroethene-1,1-diamine, (Z)-2-nitro-N-phenethylethene-1,1-diamine, and disulfodisalicylidenepropane-1,1-diamine. Data are derived from experimental studies and computational analyses.

Structural and Functional Group Analysis

Key Observations :

- Substituent Effects : Nitro groups in analogs (e.g., C6H14N4O2) increase electrophilicity, enabling nucleophilic addition reactions, whereas the absence of such groups in the target compound shifts reactivity toward amine-mediated processes (e.g., coordination or Schiff base formation).

Physicochemical Properties

Thermal Stability : The aromatic analog (Z)-2-nitro-N-phenethylethene-1,1-diamine exhibits higher thermal stability (mp 162.8°C) due to crystalline packing and π-π stacking, whereas the alkenyl chain in the target compound may reduce crystallinity .

Preparation Methods

Reaction Mechanism and Conditions

Phosphonoacetate derivatives react with aldehydes under basic conditions to form (Z)-alkenes. For example, trimethyl phosphonoacetate reacts with henicosanal in the presence of cesium carbonate (Cs₂CO₃) in acetonitrile (MeCN) at 50–70°C, yielding the Z-alkene with >90% stereoselectivity. The reaction is typically monitored via thin-layer chromatography (TLC) to optimize conversion.

Post-Olefination Functionalization

The resulting α,β-unsaturated ester undergoes hydrolysis to a carboxylic acid, followed by coupling with ammonia or amines. A two-step sequence involving:

-

Ester hydrolysis : Using 0.25 M HCl in aqueous MeCN.

-

Amidation : Employing DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) to couple the acid with ethylenediamine.

Key Data :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| HWE Olefination | Trimethyl phosphonoacetate, Cs₂CO₃ | 70°C | 85% |

| Amidation | DCC, HOBt, ethylenediamine | RT | 78% |

Copper-Catalyzed Hydroamination for Stereocontrol

Asymmetric hydroamination of enamines provides direct access to chiral 1,2-diamines. This method, adapted for this compound, uses Cu−H catalysts to enforce Z-selectivity.

Enamine Synthesis

Enamines are prepared via condensation of henicos-12-enal with piperazine derivatives. Sodium sulfate acts as a dehydrating agent, achieving quantitative yields without purification.

Hydroamination Protocol

The enamine intermediate reacts with ammonia under Cu−H catalysis (5 mol% CuCl, 10 mol% DMAP) in tetrahydrofuran (THF) at 60°C. The reaction proceeds via a six-membered transition state, favoring Z-configuration due to steric hindrance.

Optimization Insights :

-

Catalyst Load : <5 mol% CuCl reduces enantiomeric excess (ee) to <70%.

-

Solvent Effects : THF outperforms DMF or toluene in yield (92% vs. 65–78%).

Reductive Amination of Keto Intermediates

Reductive amination offers a straightforward route to diamines but requires careful handling of imine intermediates to prevent epimerization.

Ketone Synthesis

Henicos-12-enone is synthesized via oxidation of the corresponding alcohol using pyridinium chlorochromate (PCC). The ketone is then reacted with ammonium acetate in methanol under reflux to form an imine.

Reduction Conditions

Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the diamine at pH 6–7. Elevated temperatures (40°C) and methanol as solvent enhance reaction rates.

Yield Comparison :

| Reducing Agent | Solvent | Yield |

|---|---|---|

| NaBH₃CN | MeOH | 75% |

| H₂/Pd-C | EtOH | 62% |

One-Pot Oxidative Cyclization Strategies

Inspired by aerobic oxidation methodologies, one-pot protocols combine alkene formation and diamine installation.

Reaction Sequence

-

Aerobic Oxidation : NaNO₂ and HNO₃ oxidize acylhydrazides to N-acyldiazenes.

-

Cycloaddition : DMAP catalyzes the reaction between N-acyldiazenes and allenoates, forming 1,3,4-oxadiazine intermediates.

-

Hydrolysis : Acidic hydrolysis (HCl, H₂O) cleaves the oxadiazine to release the diamine.

Advantages :

-

Avoids isolation of unstable intermediates.

-

Achieves 65–78% overall yield in <24 hours.

Stereoselective Synthesis via Enamine Hydrolysis

Enamine intermediates derived from Z-alkenals are hydrolyzed under acidic conditions to yield diamines.

Q & A

Q. Optimization Strategies :

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Reductive Amination | 65–75 | 90–95 | Byproduct formation |

| Nucleophilic Sub. | 50–60 | 85–90 | Steric hindrance at C1 |

Basic: How should researchers characterize the structural and physicochemical properties of this compound?

Q. Methodological Answer :

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to confirm Z-configuration (coupling constants: J = 10–12 Hz for cis alkenes) and amine proton integration.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺.

- Physicochemical Properties :

Critical Note : Ensure reproducibility by documenting solvent purity and instrument calibration parameters .

Advanced: How can in silico models resolve contradictions in the reported bioactivity data of this compound?

Methodological Answer :

Contradictions may arise from assay variability or compound aggregation. Address this by:

Molecular Docking : Use AutoDock Vina to simulate ligand-receptor interactions. Compare binding affinities across studies.

ADME Prediction : Apply SwissADME to evaluate bioavailability differences (e.g., LogP, PSA) that affect experimental outcomes.

Meta-Analysis : Systematically review datasets using PRISMA guidelines to identify confounding variables (e.g., cell line heterogeneity) .

Q. Example Workflow :

- Step 1 : Cluster bioactivity data by assay type (e.g., enzymatic vs. cellular).

- Step 2 : Perform regression analysis to correlate structural descriptors (e.g., amine pKa) with activity trends .

Advanced: What experimental designs are suitable for probing the electrochemical behavior of this compound?

Q. Methodological Answer :

- Cyclic Voltammetry (CV) : Use a three-electrode system (glassy carbon working electrode) in non-aqueous electrolyte (e.g., TBAPF₆ in acetonitrile). Scan potentials from −1.5 to +1.5 V vs. Ag/AgCl.

- In Situ Spectroelectrochemistry : Pair CV with UV-Vis or ESR to detect radical intermediates (e.g., amine oxidation states) .

Q. Key Considerations :

- Control for oxygen/moisture to prevent side reactions.

- Validate results with DFT calculations (e.g., HOMO-LUMO gaps) to explain redox potentials .

Advanced: How can researchers reconcile discrepancies in stability studies of this compound under varying pH conditions?

Q. Methodological Answer :

Accelerated Stability Testing : Expose the compound to pH 2–12 buffers at 40°C for 14 days. Monitor degradation via HPLC.

Kinetic Analysis : Calculate degradation rate constants (k) and half-lives (t₁/₂) using Arrhenius equations.

Mechanistic Studies : Use LC-MS to identify degradation products (e.g., hydrolysis at the alkene or amine groups) .

Q. Table 2: Stability Data Interpretation

| pH | Degradation Pathway | Major Product |

|---|---|---|

| 2 | Acid-catalyzed hydrolysis | Henicos-12-en-1-ol |

| 10 | Base-induced oxidation | Nitroso derivative |

Advanced: What frameworks guide the design of dose-response studies for this compound in pharmacological research?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.